molecular formula C13H11N3O3S B5818610 2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone

2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone

Cat. No. B5818610
M. Wt: 289.31 g/mol
InChI Key: RROXZUZHHQBATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone is based on its ability to interact with biological molecules. It has been found to bind to proteins and nucleic acids, and its binding affinity is dependent on the nature of the target molecule. The compound has been shown to induce changes in protein conformation and activity, as well as DNA structure and function.
Biochemical and Physiological Effects:
2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. The compound has been found to have anti-inflammatory and antioxidant properties as well.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone in lab experiments is its high binding affinity to biological molecules. This makes it a useful tool for studying protein-protein interactions, DNA-protein interactions, and enzyme activity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many future directions for the use of 2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone in scientific research. One potential direction is the development of new fluorescent probes based on this compound for studying biological processes. Another potential direction is the use of this compound as a photosensitizer in combination with other therapies for cancer treatment. Additionally, the compound could be used to study the role of protein and nucleic acid interactions in disease processes.

Synthesis Methods

The synthesis of 2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone involves the reaction of 4-methyl-2-thiouracil with 4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The product is then purified by recrystallization to obtain a high yield of pure compound.

Scientific Research Applications

2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone has been extensively used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and enzyme activity. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-6-7-14-13(15-9)20-8-12(17)10-2-4-11(5-3-10)16(18)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROXZUZHHQBATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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